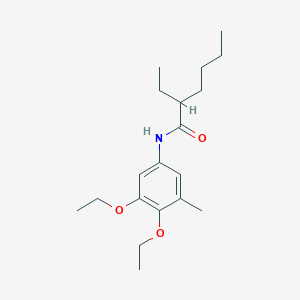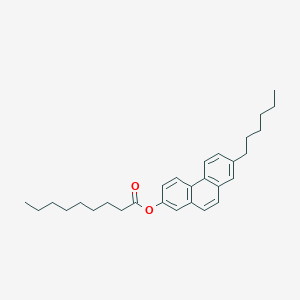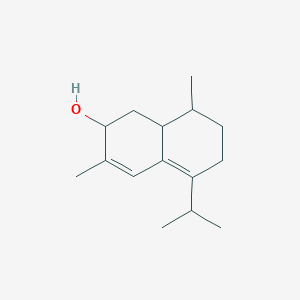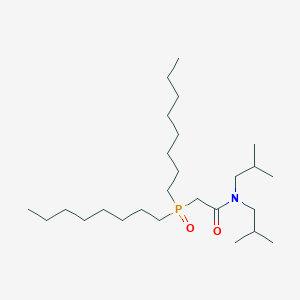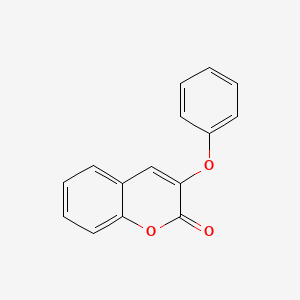
3-Phenoxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenoxy-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are naturally occurring lactones first derived from Tonka beans in 1820 . The this compound compound is characterized by the presence of a phenoxy group at the third position of the chromen-2-one structure, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenoxy-2H-chromen-2-one typically involves the reaction of 3-bromoacetylcoumarin with phenol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . Another method involves the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide followed by reaction with various sodium azides .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions: 3-Phenoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-2-one moiety to chroman-2-one.
Substitution: Electrophilic substitution reactions can occur at the phenoxy group or the coumarin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of chroman-2-one derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-Phenoxy-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antioxidant and antimicrobial agent.
Medicine: Explored for its anticancer, anti-inflammatory, and antiviral properties.
Industry: Utilized in the development of fluorescent sensors and dyes.
Mechanism of Action
The mechanism of action of 3-Phenoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound inhibits oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Coumarin: The parent compound with a simpler structure and similar biological activities.
3-(Bromoacetyl)coumarin: A derivative with a bromoacetyl group at the third position, used in the synthesis of various heterocyclic compounds.
Coumarinyl Chalcones: Hybrid molecules with combined properties of coumarins and chalcones, known for their antioxidant and antimicrobial activities.
Uniqueness: 3-Phenoxy-2H-chromen-2-one stands out due to the presence of the phenoxy group, which enhances its chemical reactivity and biological activity compared to other coumarin derivatives .
Properties
CAS No. |
91787-19-8 |
|---|---|
Molecular Formula |
C15H10O3 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
3-phenoxychromen-2-one |
InChI |
InChI=1S/C15H10O3/c16-15-14(17-12-7-2-1-3-8-12)10-11-6-4-5-9-13(11)18-15/h1-10H |
InChI Key |
TZNUKOCBYXFUQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC3=CC=CC=C3OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Piperidinemethanol, 1-[[3-(3-aminopropoxy)phenyl]methyl]-](/img/structure/B14351220.png)

![N,N'-[(4-Acetamido-1,3-phenylene)disulfonyl]diacetamide](/img/structure/B14351232.png)
![2-{4-[Cyclohexyl(prop-2-en-1-yl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14351240.png)
![1-(Acryloyloxy)-2-[(acryloyloxy)methyl]butan-2-yl octanoate](/img/structure/B14351244.png)
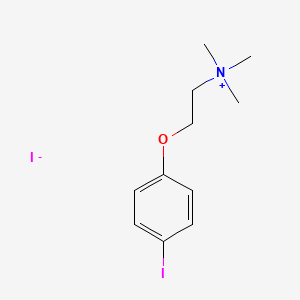
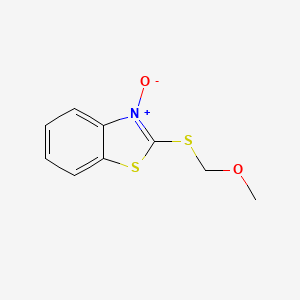

![4-[4-(Dimethylamino)phenoxy]-3-iodo-N,N-dimethylaniline](/img/structure/B14351280.png)
